molecular formula C30H50O B1263245 Baruol

Baruol

Cat. No. B1263245
M. Wt: 426.7 g/mol
InChI Key: XJJAVFWIAXATMT-KNUFMLCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baruol is a tetracyclic triterpenoid that is chrysene which has been fully hydrogenated except for a double bond between the 12 and 12a positions and which is substituted by methyl groups at positions 1, 1, 4b, 6a, 8 and 10a positions, and by a 4-methylpent-3-en-1-yl group at position 8 (the 2S,4aS,4bR,6aS,8R,10aR,10bS-diastereoisomer). It has been isolated from the root bark of the Panamanian tree Maytenus blepharodes. It has a role as a metabolite. It is a tetracyclic triterpenoid and a secondary alcohol.

Scientific Research Applications

Biochemical Structure and Applications

Baruol, a tetracyclic triterpene with a unique D:B-friedobaccharane skeleton, was identified in species like Maytenus blepharodes and M. chiapensis. Its structure, determined through spectroscopic analysis and molecular modeling, plays a role in the biosynthesis of other complex structures like baccharane and shionane skeletons. Notably, baruol has demonstrated β-glucuronidase inhibitory activity, indicating potential for hepatoprotective applications (Núñez et al., 2004).

Technological Advancements in Research

While not directly related to baruol, advancements in scientific research tools and methodologies significantly impact the study and application of complex compounds like baruol. For instance, Taverna Workbench and myGrid project have revolutionized workflow environments for life sciences research, improving the efficiency of in silico experiments and facilitating the sharing of complex data sets and analysis tools (Oinn et al., 2006). Such tools potentially benefit the exploration and application of baruol in scientific research.

properties

Product Name

Baruol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(2S,4aS,4bR,6aS,8R,10aR,10bS)-1,1,4b,6a,8,10a-hexamethyl-8-(4-methylpent-3-enyl)-3,4,4a,5,6,7,9,10,10b,11-decahydro-2H-chrysen-2-ol

InChI

InChI=1S/C30H50O/c1-21(2)10-9-15-27(5)16-19-30(8)24-13-11-22-23(12-14-25(31)26(22,3)4)29(24,7)18-17-28(30,6)20-27/h10-11,23-25,31H,9,12-20H2,1-8H3/t23-,24+,25+,27-,28+,29+,30-/m1/s1

InChI Key

XJJAVFWIAXATMT-KNUFMLCHSA-N

Isomeric SMILES

CC(=CCC[C@@]1(CC[C@@]2([C@H]3CC=C4[C@H]([C@@]3(CC[C@]2(C1)C)C)CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(=CCCC1(CCC2(C3CC=C4C(C3(CCC2(C1)C)C)CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Baruol
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